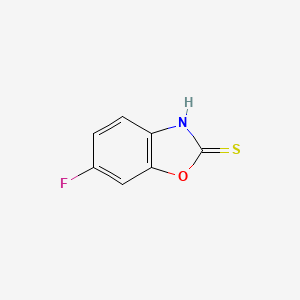

6-Fluoro-1,3-benzoxazole-2-thiol

Description

Significance of Benzoxazole (B165842) Scaffolds in Advanced Chemical Sciences

Benzoxazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a "privileged scaffold" in medicinal and materials science. researchgate.netthieme-connect.com Its planar structure and the presence of nitrogen and oxygen heteroatoms provide a versatile framework for chemical modifications, leading to a wide array of biological activities. researchgate.netrsc.org Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. rsc.orgd-nb.infowisdomlib.org In 2014, over 80% of drugs marketed in the United States contained a heterocyclic compound, underscoring the importance of scaffolds like benzoxazole in drug discovery. researchgate.netthieme-connect.com Beyond medicine, these scaffolds also exhibit important properties in materials science, including applications in liquid crystals and fluorescent materials. researchgate.nettandfonline.commdpi.com

The synthesis of benzoxazole derivatives is a primary focus for many chemists, with common methods involving the condensation of 2-aminophenols with various carbonyl compounds. researchgate.netrsc.org The adaptability of the benzoxazole core allows for extensive functionalization, making it a valuable starting material for developing new chemical entities with tailored properties. researchgate.netrsc.org

Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. tandfonline.comtandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological characteristics of a parent compound. tandfonline.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life. tandfonline.comtandfonline.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. tandfonline.comnih.gov

Modulation of Binding Affinity: Fluorine can enhance the binding affinity of a molecule to its target protein through direct interactions or by influencing the polarity of nearby functional groups. tandfonline.comtandfonline.com

Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH. nih.gov

These modifications have led to the development of numerous successful fluorinated drugs. omicsonline.orgrsc.org The strategic placement of fluorine atoms is a critical tool for optimizing lead compounds in drug discovery. tandfonline.comrsc.org

Overview of 6-Fluoro-1,3-benzoxazole-2-thiol in Chemical Literature

This compound is a heterocyclic compound featuring a benzoxazole core with a fluorine atom at the 6-position and a thiol group at the 2-position. Its chemical formula is C₇H₄FNOS, and it has a molecular weight of approximately 169.18 g/mol . pharmaffiliates.com

The synthesis of this compound typically involves the reaction of a corresponding 2-aminophenol (B121084) derivative with a thiocarbonyl source. rsc.org One reported method involves the reaction of 2-aminophenol with thiourea (B124793) at high temperatures to form the benzoxazole-2-thiol, which is subsequently fluorinated. Another approach involves the condensation of the appropriate 2-aminophenol with carbon disulfide and potassium hydroxide (B78521) in methanol. nih.gov

This compound serves as a building block for the synthesis of more complex molecules. The thiol group can be oxidized to form disulfides or undergo other modifications, while the fluorine atom can potentially be substituted under specific reaction conditions.

Research Gaps and Future Directions for this compound

While the individual components of this compound—the benzoxazole scaffold and fluorine substitution—are well-studied, specific research on this particular compound is more limited. Much of the available information is inferred from studies on analogous structures.

Future research should focus on several key areas:

Exploration of Biological Activity: Comprehensive screening of this compound and its derivatives against a wider range of biological targets is needed to fully elucidate its therapeutic potential.

Development of Novel Synthetic Routes: The development of more efficient and scalable synthetic methods for this compound and its derivatives would facilitate further research and potential applications.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the resulting changes in biological activity will provide valuable insights for the design of more potent and selective compounds.

Materials Science Applications: Given the properties of fluorinated benzoxazoles in liquid crystals and fluorescent materials, investigating the potential of this compound in these areas could yield novel applications. tandfonline.commdpi.com

By addressing these research gaps, the scientific community can unlock the full potential of this compound and other related fluorinated heterocycles.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 145096-57-7 | pharmaffiliates.com |

| Molecular Formula | C₇H₄FNOS | pharmaffiliates.com |

| Molecular Weight | 169.18 g/mol | pharmaffiliates.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminophenol |

| carbon disulfide |

| potassium hydroxide |

| thiourea |

| 3-(benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine |

| 3-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-one |

| 5-fluorouracil |

| flunoxaprofen |

| uniprofen |

| Prinaberel |

| carbendazim |

| fubridazole |

| thiabendazole |

| metamifop |

| fenoxaprop-p-ethyl |

| mefenacet |

| sunitinib |

| sorafenib |

| chlorzoxazone |

| benoxaprofen |

| combretastatin A4 |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTXVOBIDXKEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 6 Fluoro 1,3 Benzoxazole 2 Thiol

Established Synthetic Pathways for 6-Fluoro-1,3-benzoxazole-2-thiol

Traditional synthesis of this fluorinated benzoxazole (B165842) derivative relies on a well-established, multi-step sequence involving the formation of the heterocyclic scaffold followed by a directed fluorination.

The foundational approach to synthesizing the benzoxazole-2-thiol core involves the condensation and cyclization of an appropriate aminophenol precursor with a sulfur-containing reagent.

A common and direct method for constructing the benzoxazole-2-thiol skeleton is the reaction between a 2-aminophenol (B121084) and a thiocarbonyl source, such as thiourea (B124793). rsc.org In a typical procedure, 2-aminophenol is reacted with thiourea at high temperatures, often around 200°C, to induce cyclization and form benzoxazole-2-thiol. rsc.org This condensation reaction proceeds through the formation of an intermediate that subsequently cyclizes to yield the stable heterocyclic ring system. The reaction is generally performed without a catalyst, relying on thermal energy to drive the process. rsc.org

For the synthesis of the non-fluorinated parent compound, this one-step condensation is effective. A study demonstrated the reaction between 2-aminophenol and thiourea at 200°C for two hours to produce benzoxazole-2-thiol, which was then used in subsequent reactions. rsc.org This foundational reaction sets the stage for introducing the fluorine atom in a later step.

To produce this compound, a common strategy involves the electrophilic fluorination of the pre-formed benzoxazole-2-thiol intermediate. This approach allows for the regioselective introduction of the fluorine atom at the 6th position on the benzene (B151609) ring. The choice of fluorinating agent is critical for the success of this transformation. Modern electrophilic fluorinating reagents are preferred due to their efficacy and relative ease of handling. cas.cn

Prominent fluorinating agents used for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). cas.cnmdpi.com These reagents act as a source of an electrophilic fluorine atom ("F+") that can attack the electron-rich aromatic ring of the benzoxazole-2-thiol. The reaction is typically performed under specific conditions to control the position of fluorination. The fluorine atom's introduction enhances the lipophilicity of the molecule, which can be a desirable property in medicinal chemistry applications.

Table 1: Common Electrophilic Fluorinating Agents

| Agent Name | Acronym/Trade Name | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Powerful oxidant and source of electrophilic fluorine. cas.cnmdpi.com |

Modified Synthetic Protocols

In response to the demand for more efficient, rapid, and environmentally friendly chemical processes, modified synthetic protocols have been developed for the synthesis of benzoxazoles, which are applicable to the production of this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields. scienceandtechnology.com.vnresearchgate.net This technique has been successfully applied to the synthesis of benzoxazole libraries, significantly reducing reaction times from hours to minutes. researchgate.netnih.gov For instance, the condensation of 2-aminophenols with aldehydes to form 2-substituted benzoxazoles has been achieved in as little as 10-15 minutes under microwave irradiation, compared to 6-15 hours using conventional heating. scienceandtechnology.com.vnnih.gov

In the context of this compound synthesis, microwave irradiation can be applied to the initial condensation step between 4-fluoro-2-aminophenol and thiourea. This approach would be expected to dramatically shorten the reaction time compared to traditional high-temperature methods. nih.gov A study on the synthesis of 2,5-disubstituted benzoxazoles utilized microwave irradiation at 120°C for just 10 minutes to achieve good yields (67-90%) in a solvent-free environment. scienceandtechnology.com.vn

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis

| Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 6–15 hours | Thermal heating | Good | nih.gov |

| Microwave Irradiation | 10–15 minutes | 120°C, Solvent-free | 67-90% | scienceandtechnology.com.vn |

| Conventional Heating | 6-9 hours | Thermal heating | ~Same as MW | nih.gov |

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For benzoxazole synthesis, this has led to the development of protocols using environmentally benign solvents like water and the use of recyclable catalysts. bohrium.com

An efficient method for synthesizing benzoxazole-2-thiols involves the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, offering excellent yields and short reaction times without the need for metal catalysts. researchgate.net Furthermore, iron(III) fluoride (B91410) (FeF3) has been identified as a low-cost, sustainable, and recyclable catalyst for the synthesis of 2-substituted benzazoles in water. bohrium.com The reaction of a 2-aminophenol with an aldehyde in the presence of FeF3 in water at 50-60°C provides the product in high yield, and the catalyst can be recovered and reused. bohrium.com Other green approaches include the use of ionic liquids as reusable catalysts under solvent-free conditions and catalysis by samarium triflate in an aqueous medium. rsc.orgorganic-chemistry.org These methods offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact. rsc.orgbohrium.com

Table 3: Green Catalytic Systems for Benzazole Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| None (with TMTD) | Water | Metal/ligand-free, excellent yield, short reaction time. researchgate.net | researchgate.net |

| FeF3 | Water | Low cost, recyclable, high chemoselectivity, environmentally friendly. bohrium.com | bohrium.com |

| Lewis Acidic Ionic Liquid (LAIL@MNP) | Solvent-free (Sonication) | Catalyst reusability, easy workup, shorter reaction time. rsc.org | rsc.org |

Continuous Flow Processes in Industrial Synthesis

Industrial production of this compound is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and process intensification, which can lead to reduced operational costs and a smaller manufacturing footprint. polimi.it

In a typical flow process, reactants are pumped through a temperature-controlled reactor, such as a coil or a chip, allowing for precise control over reaction conditions. polimi.it This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. While specific details on the continuous flow synthesis of this compound are not extensively published, the general principles of flow chemistry are applicable. For instance, a multi-step continuous-flow synthesis has been developed for related condensed benzothiazoles, demonstrating the feasibility of this approach for complex heterocyclic systems. researchgate.net The adaptation of such systems for this compound would likely involve the reaction of a corresponding 2-aminophenol derivative with a thiocarbonyl source under optimized flow conditions.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are manipulated include the choice of solvent, reaction temperature and pressure, and the use of catalysts.

Solvent Effects on Synthetic Efficiency

The selection of an appropriate solvent is critical for the efficient synthesis of benzoxazole derivatives. The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of related benzoxazole structures, various solvents have been investigated. For example, in one study, p-xylene (B151628) was found to be the optimal solvent at 140 °C for a particular benzoxazole synthesis. rsc.org Another protocol utilized dimethyl formamide (B127407) (DMF) at 110 °C. rsc.org For the synthesis of benzoxazole-2-thiol derivatives, ethanol (B145695) is commonly employed as a solvent, particularly in reactions involving potassium hydroxide (B78521) and carbon disulfide. ijpbs.com The choice of solvent can also be influenced by the desire for more environmentally friendly processes, with water being explored as a medium for the synthesis of benzothiazole-2-thiols and benzoxazole-2-thiols. researchgate.net

Temperature and Pressure Variations

Temperature is a key parameter in the synthesis of this compound and related compounds. High temperatures are often required to drive the cyclization reaction. For instance, the reaction of 2-aminophenol with thiourea to form the benzoxazole-2-thiol intermediate is typically conducted at elevated temperatures. In some reported syntheses of benzoxazole derivatives, temperatures can range from ambient room temperature to 140 °C or even higher. rsc.org Microwave-assisted synthesis has also been employed to reduce reaction times, with irradiation at 130°C for 45 minutes in ethanol being used for analogous imidazo-benzothiazole derivatives.

While specific data on the effect of pressure on the synthesis of this compound is limited in the available literature, pressure can be a valuable tool in flow chemistry to use solvents above their atmospheric boiling points, potentially increasing reaction rates and throughput. polimi.it

Catalyst Application and Development

Catalysts play a pivotal role in enhancing the efficiency of benzoxazole synthesis by lowering activation energies and improving reaction rates and selectivity. A variety of catalysts have been explored for the synthesis of the benzoxazole scaffold.

For the synthesis of benzoxazole-2-thiol derivatives, zinc chloride (ZnCl₂) has been used as a catalyst in the reaction of 5-chloro-1,3-benzoxazole-2-thiol (B7788714) with other reagents. ijpbs.com Other catalysts reported for the synthesis of benzoxazole derivatives from 2-aminophenol include:

Nano-ZnO

Ionic liquids rsc.org

Fluorophosphoric acid rsc.org

Palladium-supported nanocatalysts rsc.org

Nickel(II) complexes rsc.org

TiO₂–ZrO₂ rsc.org

The choice of catalyst can significantly impact the reaction conditions required, with some catalysts enabling reactions to proceed at lower temperatures and with shorter reaction times. rsc.org For example, the use of a Brønsted acidic ionic liquid gel catalyst allowed for the synthesis of benzoxazole derivatives in solvent-free conditions at 130 °C. rsc.org

Novel Synthetic Route Design and Exploration

The development of new synthetic strategies for this compound and its analogs is an active area of research, with a focus on improving efficiency, atom economy, and environmental friendliness.

One-Pot Synthetic Strategies

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and reducing waste. Several one-pot methods have been developed for the synthesis of the broader benzoxazole class. For instance, a one-pot synthesis of 2-phenyl benzoxazole has been reported using a palladium-supported nanocatalyst. rsc.org Another approach involves a one-pot, reductive cyclization to produce 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. mdpi.comnih.gov

A particularly relevant one-pot method for the synthesis of benzoxazole-2-thiols involves the reaction of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. researchgate.net This method is notable for being metal- and ligand-free, offering excellent yields, short reaction times, and a broad substrate scope. researchgate.net Another one-pot synthesis of benzoxazole derivatives involves the use of a zinc chloride catalyst and isopropanol (B130326) as a solvent under microwave irradiation. rsc.org These one-pot strategies represent a significant advancement in the efficient and sustainable production of benzoxazole-based compounds.

Chemical Reactivity and Derivatization of 6 Fluoro 1,3 Benzoxazole 2 Thiol

Transformations Involving the Thiol Moiety

The thiol (-SH) group at the 2-position of the benzoxazole (B165842) ring is a key site for chemical reactions. Its nucleophilic character and susceptibility to oxidation are central to its reactivity.

Oxidation Reactions and Disulfide Bond Formation

The thiol group of 6-Fluoro-1,3-benzoxazole-2-thiol can be readily oxidized to form a disulfide bond, linking two molecules of the parent compound. This type of reaction is a fundamental transformation for thiols and is crucial in various biological and chemical systems. mdpi.comnih.gov The formation of disulfide bonds can be achieved using various oxidizing agents, such as hydrogen peroxide or iodine, often in the presence of a base. This reaction is significant for creating molecules with specific structural and electronic properties. Disulfide bonds play a critical role in stabilizing protein structures and are utilized in the development of biodegradable polymers and drug delivery systems. mdpi.comnih.govchemrxiv.org

The general reaction for the oxidation of a thiol to a disulfide is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the 6-fluoro-1,3-benzoxazol-2-yl group and [O] is the oxidizing agent.

Nucleophilic Substitution Reactions at the Thiol Position

The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile. This allows it to participate in various nucleophilic substitution reactions. For instance, it can react with alkyl halides or other electrophilic species to form new carbon-sulfur bonds. This reactivity is fundamental to the synthesis of a wide array of derivatives.

In a general sense, the thiolate anion (R-S⁻) can displace a leaving group (L) from a substrate (R'-L) to form a thioether (R-S-R'):

R-S⁻ + R'-L → R-S-R' + L⁻

This type of reaction is highly versatile and is employed in the synthesis of various biologically active molecules and functional materials. mdpi.com

Alkylation and Acylation of the Thiol Group

Alkylation of the thiol group involves the reaction with an alkylating agent, such as an alkyl halide, to form a thioether. jrespharm.comtandfonline.com For example, the reaction of 5-fluorobenzoxazole-2-thiol with ethyl chloroacetate (B1199739) in the presence of potassium carbonate leads to the formation of ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate. jrespharm.com This reaction proceeds via an S-alkylation mechanism where the sulfur atom acts as the nucleophile.

Similarly, acylation involves the reaction of the thiol group with an acylating agent, like an acyl chloride or anhydride, to produce a thioester. tandfonline.com These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thioethers and thioesters are important intermediates for the synthesis of more complex molecules, including those with potential pharmacological activities. jrespharm.com

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5-Fluorobenzoxazole-2-thiol | Ethyl chloroacetate | Ethyl 2-[(5-fluorobenzoxazol-2-yl)thio]acetate jrespharm.com | Alkylation |

| Benzimidazole-2-thiol | Acyl halides | Acylthio-benzimidazoles tandfonline.com | Acylation |

Thiol-Ene/Yne Chemistry Applications

Thiol-ene and thiol-yne reactions, often categorized under the umbrella of "click chemistry," represent highly efficient and versatile methods for forming carbon-sulfur bonds. bham.ac.ukresearchgate.netacs.org These reactions typically proceed via a radical or nucleophilic mechanism. bham.ac.ukresearchgate.netcore.ac.uk

In the context of this compound, the thiol group can add across a carbon-carbon double bond (ene) or triple bond (yne). bham.ac.ukacs.orgrsc.org The radical-mediated thiol-ene reaction is often initiated by UV light or a radical initiator. researchgate.netcore.ac.uk This reaction is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups. researchgate.netcore.ac.uk

The nucleophilic thiol-yne reaction involves the addition of the thiolate anion to an activated alkyne, such as an alkyne conjugated to an electron-withdrawing group. bham.ac.ukacs.org These reactions are highly efficient and can be conducted under mild, often ambient, conditions. bham.ac.ukacs.org The versatility of thiol-ene and thiol-yne chemistry allows for the synthesis of a diverse range of structures, including polymers and biologically active conjugates. bham.ac.ukacs.org

Transformations Involving the Fluorine Atom

The fluorine atom at the 6-position of the benzoxazole ring also plays a crucial role in the reactivity of the molecule, primarily through its ability to participate in nucleophilic aromatic substitution reactions. core.ac.uk

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom on the benzene (B151609) ring of this compound can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNA_r). core.ac.uk The presence of the electron-withdrawing benzoxazole ring system facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. core.ac.uk

In SNA_r reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate. core.ac.uk The fluoride (B91410) ion then departs, resulting in the substituted product. Fluorine is often a good leaving group in these reactions. masterorganicchemistry.com This methodology allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, onto the aromatic ring. core.ac.ukmdpi.com For instance, reactions with amines can lead to the formation of N-aryl derivatives, which are important scaffolds in medicinal chemistry. mdpi.comresearchgate.net

Defluorination and Hydrogenation Reactions

The carbon-fluorine bond in fluoroaromatic compounds is the strongest carbon-halogen bond, making its cleavage synthetically challenging. However, specific catalytic methods, known as hydrodefluorination (HDF), have been developed to replace fluorine with hydrogen. rsc.orgbohrium.com These reactions are valuable for the selective synthesis of partially fluorinated aromatics from polyfluorinated precursors. researchgate.netmdpi.com

Defluorination: The defluorination of this compound is not widely reported in the literature, but its potential can be inferred from studies on other fluoroaromatic compounds. Catalytic systems employing transition metals like nickel and iridium are effective for HDF. researchgate.netmdpi.comacs.org For instance, nickel(0) complexes have been used as catalysts with silanes as the reducing agent to achieve HDF of compounds like hexafluorobenzene. researchgate.net Similarly, iridium-based catalysts can effect the transfer hydrogenative defluorination of polyfluoroarenes, often with high regioselectivity. mdpi.com These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where a hydride attacks the electron-deficient aromatic ring. mdpi.com The presence of the electron-withdrawing benzoxazole ring would likely facilitate such a nucleophilic attack on the fluoro-substituted ring of this compound.

Hydrogenation: Hydrogenation reactions can target different parts of the molecule depending on the catalyst and reaction conditions. While the aromatic benzoxazole core is relatively stable, certain functional groups can be selectively reduced. For example, in the synthesis of other benzoxazoles, nitro groups attached to the benzene ring are commonly reduced to amino groups using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, without affecting the benzoxazole ring itself. tandfonline.comtandfonline.comgoogle.com This suggests that the benzoxazole ring system of this compound would be stable under similar catalytic hydrogenation conditions, allowing for selective reduction of other functionalities if present. The C-F bond is generally resistant to standard catalytic hydrogenation conditions used for nitro group reduction. rsc.org

Table 1: Illustrative Catalytic Systems for Defluorination and Hydrogenation

| Reaction Type | Catalyst System | Reducing Agent | Substrate Type | Ref. |

|---|---|---|---|---|

| Hydrodefluorination | [Ni2(iPr2Im)4(COD)] | Triphenylsilane | Perfluoroarenes | researchgate.net |

| Hydrodefluorination | Azairidacycle | HCOOK / H2O | Polyfluoroarenes | mdpi.com |

| Hydrogenation | Pd/C | H2 gas | 2-Nitrophenols | tandfonline.com |

| Hydrogenation | Pd(TMHD)2 | H2 gas | 2-Nitrophenols | tandfonline.com |

Reactions of the Benzoxazole Ring System

Electrophilic Aromatic Substitution (EAS) Potentials

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comkhanacademy.org The feasibility and regioselectivity of EAS on this compound are governed by the combined electronic effects of the fluorine substituent and the fused oxazole (B20620) ring.

The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, despite being strongly electron-withdrawing by induction. The benzoxazole moiety itself is a deactivating system, but it directs incoming electrophiles to specific positions. Nitration of 2-phenylbenzoxazole (B188899), for example, occurs at the 6-position, which corresponds to the 5-position in the case of our target molecule. globalresearchonline.net

For this compound, the directing effects are as follows:

Fluorine (at C6): Directs incoming electrophiles to the ortho (C5 and C7) and para (C4, which is occupied) positions.

Benzoxazole Ring: The heterocyclic part deactivates the benzene ring towards electrophilic attack but would likely direct substitution to the C5 and C7 positions.

Considering these combined influences, electrophilic attack is most likely to occur at the C5 and C7 positions. The C5 position is sterically less hindered and is activated by the para-directing effect of the fluorine atom (relative to the C-N bond) and the ortho-directing effect of the oxygen atom of the oxazole ring. The C7 position is ortho to the fluorine atom. Therefore, a mixture of 5- and 7-substituted products would be expected, with the exact ratio depending on the specific electrophile and reaction conditions. For example, nitration would be expected to yield a mixture of 6-fluoro-5-nitro-1,3-benzoxazole-2-thiol and 6-fluoro-7-nitro-1,3-benzoxazole-2-thiol. globalresearchonline.net

Ring-Opening and Ring-Closing Reactions

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, providing a pathway to highly functionalized benzene derivatives or for rearrangement into other heterocyclic systems. researchgate.netacs.org These reactions often require metal catalysts.

Copper-catalyzed reactions have been shown to induce the ring-opening of benzoxazoles. acs.org For example, in the presence of a copper catalyst, benzoxazoles can react with aryl iodides to yield N,N-diaryl-2-aminophenols. acs.org Another example involves a copper-catalyzed reaction with ethyl diazoacetate and water, which opens the benzoxazole ring to form a substituted benzene bearing aldehyde, amine, carboxylate, and hydroxyl groups. acs.org

Yttrium triflate (Y(OTf)3) has been used to catalyze a cascade reaction between benzoxazoles and propargyl alcohols. rsc.orgrsc.org This process involves the ring-opening of the benzoxazole by nucleophilic attack, followed by a regioselective ring-closing annulation to form 1,4-benzoxazine scaffolds. rsc.orgrsc.org This transformation demonstrates the utility of ring-opening/ring-closing strategies to convert one heterocyclic system into another. Given these precedents, it is plausible that this compound could undergo similar transformations to yield functionalized 4-fluoro-2-aminophenols or be converted into other fluorine-containing heterocyclic structures.

Table 2: Examples of Benzoxazole Ring-Opening Reactions

| Catalyst | Reagents | Product Type | Ref. |

|---|---|---|---|

| CuFe2O4 | Iodobenzene | 2-(Diphenylamino)phenol | researchgate.net |

| TpBr3Cu(NCMe) | Ethyl diazoacetate, H2O | Functionalized Benzene | acs.org |

| Y(OTf)3 | Propargylic alcohols | 1,4-Benzoxazine | rsc.orgrsc.org |

Synthesis of Advanced Derivatives and Hybrid Molecules

The reactivity of the thiol group and the benzoxazole scaffold allows for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Benzoxazole-Coumarin Hybrids

Coumarins are a class of compounds known for their fluorescent properties and biological activities. uminho.pt Hybrid molecules incorporating both benzoxazole and coumarin (B35378) moieties have been synthesized and investigated for their potential as anticancer agents. nih.govresearchgate.net

A common synthetic route involves the condensation of a substituted 2-aminophenol (B121084) with a coumarin-3-carboxylic acid or its derivative. uminho.ptingentaconnect.com For example, 3-(benzoxazol-2-yl)-2H-chromen-2-ones can be prepared by heating a 2-aminophenol with a coumarin-3-carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid. uminho.pt Alternatively, the reaction can proceed via an intermediate imino-coumarin, which is then hydrolyzed to the coumarin (2-oxo-2H-chromene) derivative. nih.govingentaconnect.com

To synthesize a hybrid from this compound, a multi-step approach would be necessary. First, the thiol group would need to be converted into a group suitable for the cyclization reaction that forms the coumarin ring, or the benzoxazole-coumarin core would be assembled from precursors like 4-fluoro-2-aminophenol. For instance, reacting 4-fluoro-2-aminophenol with a suitable 3-formyl-chromone or a derivative of coumarin-3-carboxylic acid would be a viable pathway to the core structure. uminho.ptingentaconnect.com

Thiazolidinone Derivatives

Thiazolidinones are five-membered sulfur-containing heterocycles that are prominent scaffolds in medicinal chemistry. rsc.org The thiol group of 2-mercaptobenzoxazoles is an excellent nucleophile for building thiazolidinone derivatives.

A typical synthesis involves a three-component reaction. researchgate.netamazonaws.com First, the thiol group of this compound is alkylated with an α-halo-ester, such as ethyl chloroacetate, to form an S-substituted intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide derivative. Finally, this hydrazide is cyclized with an aromatic aldehyde in the presence of a catalyst like glacial acetic acid to yield the thiazolidinone ring, which is often further derivatized at the 5-position. amazonaws.com Another pathway involves reacting the hydrazide with thioglycolic acid to form the thiazolidinone ring, which can then be condensed with aldehydes to produce 5-arylidene derivatives. researchgate.net These synthetic routes are highly modular, allowing for the creation of a large library of derivatives by varying the aromatic aldehyde used in the final step. researchgate.netsemanticscholar.org

Table 3: General Synthetic Scheme for Thiazolidinone Derivatives

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | This compound, Ethyl chloroacetate, Base | Ethyl 2-((6-fluoro-1,3-benzoxazol-2-yl)thio)acetate |

| 2 | Hydrazine hydrate | 2-((6-Fluoro-1,3-benzoxazol-2-yl)thio)acetohydrazide |

| 3 | Aromatic aldehyde, Thioglycolic acid | 2-((6-Fluoro-1,3-benzoxazol-2-yl)thio)-N'-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)acetamide |

Thiourea (B124793) and Urea (B33335) Derivatives

The synthesis of thiourea and urea derivatives appended to the this compound scaffold typically involves multistep sequences, as the direct reaction of the thiol group is not the standard method for forming these functionalities. A common strategy involves the chemical modification of the benzoxazole core or the thiol group to introduce a reactive amine handle. This amine can then be readily converted into the desired thiourea or urea.

One plausible synthetic route begins with the S-alkylation of the thiol group with a bifunctional reagent, such as a haloalkylamine derivative. The introduced terminal amino group can then react with various isothiocyanates or isocyanates to yield the target thiourea or urea derivatives, respectively. Analogous reactions have been successfully employed for related heterocyclic systems like benzothiazoles. nih.gov For instance, reacting an amino-benzothiazole derivative with substituted phenyl isocyanates in a suitable solvent like acetonitrile (B52724) is a well-established method for producing aryl urea hybrids. nih.gov

Alternatively, a more complex route could involve the conversion of the thiol group itself into an amino group, although this is a less direct approach. A more common method reported for similar scaffolds, like 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, involves the reaction of a pre-existing amino group on the heterocyclic system with the corresponding isocyanates and isothiocyanates to furnish the final urea and thiourea compounds. researchgate.net

The general reaction schemes for producing these derivatives from a hypothetical amino-functionalized benzoxazole are shown below:

Urea Formation: R-NH₂ + R'-N=C=O → R-NH-C(=O)NH-R'

Thiourea Formation: R-NH₂ + R'-N=C=S → R-NH-C(=S)NH-R'

| Derivative Type | General Structure | R' Group Examples |

| Urea | 6-Fluoro-benzoxazol-2-yl-linker-NH-C(=O)NH-R' | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, p-Tolyl |

| Thiourea | 6-Fluoro-benzoxazol-2-yl-linker-NH-C(=S)NH-R' | Phenyl, Benzoyl, 4-Fluorophenyl, Piperidinyl |

Table 1: Examples of Potential Urea and Thiourea Derivatives.

Hydrazone Derivatives

Hydrazone derivatives of this compound are synthesized through a well-established three-step process that leverages the nucleophilicity of the thiol group. mdpi.com This synthetic strategy is widely applied to related 2-mercaptobenzoxazole (B50546) and 2-mercaptobenzimidazole (B194830) systems. mdpi.comrsc.org

The synthesis commences with the S-alkylation of this compound. This is typically achieved by reacting the starting thiol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base like potassium carbonate and a suitable solvent like acetone (B3395972) or ethanol (B145695). mdpi.com This reaction yields the corresponding ethyl 2-[(6-fluoro-1,3-benzoxazol-2-yl)thio]acetate intermediate.

In the second step, this ester intermediate is converted into the corresponding hydrazide. This transformation is accomplished by treating the ester with hydrazine hydrate in an alcoholic solvent, usually at room temperature or with gentle heating. mdpi.comscispace.com The product of this step is 2-[(6-fluoro-1,3-benzoxazol-2-yl)thio]acetohydrazide, a key intermediate for the final step.

Finally, the target hydrazone derivatives are obtained through the condensation reaction of the acetohydrazide intermediate with a variety of aromatic or heterocyclic aldehydes and ketones. scispace.comuobaghdad.edu.iq This reaction is typically carried out under reflux in ethanol, often with a catalytic amount of acetic acid, to facilitate the nucleophilic addition-elimination process, which results in the formation of the characteristic C=N-NH bond of the hydrazone moiety. scispace.com

| Intermediate/Product | Reagents and Conditions |

| Step 1: S-Alkylation | |

| Ethyl 2-[(6-fluoro-1,3-benzoxazol-2-yl)thio]acetate | Ethyl chloroacetate, K₂CO₃, Acetone, Reflux |

| Step 2: Hydrazide Formation | |

| 2-[(6-fluoro-1,3-benzoxazol-2-yl)thio]acetohydrazide | Hydrazine hydrate, Ethanol, Room Temperature |

| Step 3: Hydrazone Formation | |

| N'-(Aryl/heteroaryl-methylene)-2-[(6-fluoro-1,3-benzoxazol-2-yl)thio]acetohydrazide | Ar-CHO or Het-CHO, Ethanol, Acetic acid (cat.), Reflux |

Table 2: Synthetic Pathway to Hydrazone Derivatives.

Thiazine (B8601807) Derivatives

The synthesis of thiazine derivatives from this compound can be accomplished through cyclization reactions that build the six-membered thiazine ring onto the benzoxazole core. A particularly efficient method involves a cascade reaction utilizing the thiol group as the key nucleophile. mdpi.com

One such approach is a sequential intermolecular and intramolecular C–S coupling reaction. In this method, the this compound can be reacted with a bifunctional reagent like 3-chloropropyl isothiocyanate. The reaction, performed in a solvent system such as ethanol/water with a base like potassium carbonate, proceeds via two steps. First, an intermolecular nucleophilic attack of the benzoxazole thiol on the isothiocyanate group occurs. This is followed by an intramolecular thiol-halogen substitution (an S-alkylation), where the newly formed thiol group attacks the terminal chloroalkyl chain, leading to the formation of a dihydro-1,3-thiazine ring attached to the benzoxazole core at the 2-position. mdpi.com Microwave-assisted conditions have been shown to enhance the efficiency of such cascade reactions. mdpi.com

Another potential route involves the reaction of a chalcone (B49325) precursor with thiourea. nih.gov While less direct, a chalcone-like intermediate could theoretically be prepared from the this compound scaffold, which could then undergo cyclization with thiourea to form a pyrimidinethione ring, a related heterocyclic system. More direct syntheses of 1,3-thiazines involve the reaction of chalcones with diphenylthiourea in the presence of a base. nih.gov

| Derivative Class | Synthetic Approach | Key Reagents |

| 2-(Dihydro-1,3-thiazin-2-yl)thio-benzoxazole | Cascade C-S Coupling | 3-chloropropyl isothiocyanate, K₂CO₃ |

| Fused Benzoxazolo-thiazine | Reaction with halo-ketones | α-Haloketones (e.g., chloroacetone), followed by cyclization |

| Fused Benzoxazolo-thiazine | Reaction with dicarboxylic acids/esters | Dimethyl acetylenedicarboxylate |

Table 3: Synthetic Strategies for Thiazine Derivatives.

Other Fused Heterocyclic Systems

The versatile reactivity of the 2-thiol group on the benzoxazole ring allows for its use as a precursor in the synthesis of various other fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the N-1 and C-2 positions of the benzoxazole core.

One prominent example is the synthesis of imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.benzoxazole derivatives. This can be achieved by reacting this compound with an α-haloketone, such as 2-chloroacetophenone. The initial step is the S-alkylation of the thiol, followed by an intramolecular cyclization where the N-1 nitrogen atom of the benzoxazole ring attacks the carbonyl carbon of the ketone, leading to the fused tricyclic system. A similar strategy has been used to construct benzo uobaghdad.edu.iqimidazo[2,1-b]chromeno[4,3-d] mdpi.comCurrent time information in Bangalore, IN.thiazin-6-one derivatives in a one-pot multicomponent reaction involving a mercaptobenzimidazole, an aldehyde, and hydroxycoumarin. dntb.gov.ua

Another class of fused systems accessible from this precursor are uobaghdad.edu.iqCurrent time information in Bangalore, IN.sapub.orgtriazino[3,4-b] mdpi.comCurrent time information in Bangalore, IN.benzoxazoles . The synthesis can be initiated by S-alkylation with chloroacetyl chloride, followed by reaction with hydrazine to form a hydrazide intermediate. This hydrazide can then be reacted with phenyl isocyanate to form a semicarbazide (B1199961), which upon base-catalyzed cyclization (e.g., with NaOH), yields the fused triazinone ring system. sapub.org

Furthermore, the synthesis of thiazolidinone rings attached to the benzoxazole core has been reported. This involves the reaction of a hydrazide intermediate (similar to that used for hydrazone synthesis) with a reagent like carbon disulfide in the presence of a base, followed by reaction with an alkyl halide, leading to a fused thiazolidinone system. researchgate.net

| Fused System | Synthetic Strategy | Key Reagents |

| Imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.benzoxazole | S-alkylation and intramolecular cyclization | α-Haloketones (e.g., 2-chloroacetophenone) |

| uobaghdad.edu.iqCurrent time information in Bangalore, IN.sapub.orgTriazino[3,4-b] mdpi.comCurrent time information in Bangalore, IN.benzoxazole | Multi-step synthesis via a semicarbazide intermediate | Chloroacetyl chloride, Hydrazine, Phenyl isocyanate, NaOH |

| Thiazolidinone-fused benzoxazole | Cyclization of hydrazide intermediate | Carbon disulfide, Base, Alkyl halide |

Table 4: Examples of Fused Heterocyclic Systems.

Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis of 6-Fluoro-1,3-benzoxazole-2-thiol and its Derivatives

The characterization of the title compound and its analogs is comprehensively achieved through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques, when used in concert, allow for a detailed structural elucidation. researchgate.netresearchgate.netcore.ac.ukresearchgate.net

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra reveal characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

For the closely related analog, 6-fluoro-1,3-benzothiazole-2-thiol, key vibrational bands have been identified. ucl.ac.be The spectrum shows significant absorptions at 3442 cm⁻¹, which can be attributed to the N-H stretching vibration of the tautomeric thione form, and at 2938 cm⁻¹ (C-H stretching). ucl.ac.be Other notable bands appear at 1287 cm⁻¹ (likely C-N stretching or C-F stretching) and 911 cm⁻¹. ucl.ac.be

In other fluorinated benzoxazole (B165842) derivatives, such as 5-fluoro-6-[4-(3,4-dichloro-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole, characteristic peaks are observed for aromatic C-H stretching around 2928 cm⁻¹, the C=N double bond of the oxazole (B20620) ring at 1638 cm⁻¹, and C-F vibrations at 1272 cm⁻¹. mdpi.com

Table 1: Selected IR Absorption Data for this compound Analogs and Derivatives Interactive table available in digital format.

| Compound | Key IR Bands (cm⁻¹) | Reference |

|---|---|---|

| 6-Fluoro-1,3-benzothiazole-2-thiol | 3442, 2938, 1946, 1287, 911 | ucl.ac.be |

| 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole | 2848, 1638, 1242 | mdpi.com |

| 5-Fluoro-6-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-methyl-benzooxazole | 2928, 1640, 1267 | mdpi.com |

NMR spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of organic molecules.

In ¹H NMR spectroscopy of these compounds, signals corresponding to the aromatic protons and the labile thiol/amide proton are of primary interest. For the analog 6-fluoro-1,3-benzothiazole-2-thiol, the spectrum displays a broad singlet at a significantly downfield chemical shift of δ 10.5 ppm, which is characteristic of the acidic proton of the S-H (thiol) or N-H (thione) group. ucl.ac.be The three protons on the fluorinated benzene (B151609) ring appear as a complex multiplet between δ 7.21 and 7.03 ppm. ucl.ac.be

In more complex derivatives, such as 5-fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole, the aromatic protons of the benzoxazole core are observed as distinct signals. The H-4 proton appears as a multiplet at δ 7.27 ppm, while the H-7 proton is a doublet at δ 7.06 ppm (J = 6.8 Hz). mdpi.com The chemical shifts and coupling patterns are influenced by the position of the fluorine atom and other substituents on the ring. mdpi.com

Table 2: Representative ¹H NMR Data for this compound Analogs and Derivatives Interactive table available in digital format.

| Compound | Aromatic Protons (δ ppm) | Thiol/Amide Proton (δ ppm) | Reference |

|---|---|---|---|

| 6-Fluoro-1,3-benzothiazole-2-thiol | 7.21–7.03 (m, 3H) | 10.5 (br s, 1H) | ucl.ac.be |

| 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole | 7.27 (m, 1H, H-4), 7.06 (d, 1H, H-7) | Not Applicable | mdpi.com |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For fluorinated benzoxazole derivatives, a key diagnostic signal is that of the C-2 carbon atom. Research shows this carbon, positioned between the heteroatoms oxygen and nitrogen, is significantly deshielded and resonates around δ 163.0–164.6 ppm. mdpi.com The carbons of the benzene ring appear in the typical aromatic region (δ 100-155 ppm), with their precise chemical shifts influenced by the electronic effects of the fluorine atom and other substituents. The carbon atom directly bonded to fluorine exhibits a large C-F coupling constant.

For the parent (unsubstituted) benzoxazole, the C-2 carbon resonates at δ 152.4 ppm, while the aromatic carbons appear at δ 109.8, 118.8, 124.5, 124.8, 141.5, and 150.5 ppm. For a substituted derivative like 5-fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole, the C-2 signal is found at δ 163.1 ppm, with other aromatic carbons appearing across a range from δ 99.5 to 153.9 ppm. mdpi.com

Table 3: Representative ¹³C NMR Chemical Shift Data (δ ppm) for Benzoxazole Derivatives Interactive table available in digital format.

| Compound | C-2 | Aromatic Carbons | Reference |

|---|---|---|---|

| Benzoxazole (Parent) | 152.4 | 109.8, 118.8, 124.5, 124.8, 141.5, 150.5 | chemicalbook.com |

| 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole | 163.1 | 99.5, 105.4, 115.4, 119.3, 128.2, 134.9, 137.2, 150.0, 151.5, 153.9 | mdpi.com |

For any fluorinated compound, ¹⁹F NMR spectroscopy is an essential analytical technique. It provides direct evidence of the fluorine atom's presence and its chemical environment. While specific ¹⁹F NMR data for this compound were not available in the surveyed literature, the technique is considered standard for the characterization of such compounds. nih.gov One would expect to observe a signal in the typical range for an aryl fluoride (B91410), with its multiplicity (e.g., a doublet of doublets) determined by the coupling to the adjacent ortho and meta protons on the benzene ring. This analysis confirms the position of fluorination on the aromatic system.

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z), thus confirming its molecular formula. The molecular weight of this compound (C₇H₄FNOS) is 169.18 g/mol . pharmaffiliates.com Its mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 169.

For the sulfur-containing analog, 6-fluoro-1,3-benzothiazole-2-thiol, the mass spectrum showed a peak at m/z 187, corresponding to the [M+2]⁺ ion. ucl.ac.be The prominent [M+2]⁺ peak is characteristic of sulfur-containing compounds due to the natural abundance of the ³⁴S isotope.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. For example, the derivative 5-fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole was analyzed by HRMS, showing a found mass of 311.1423, which corresponds precisely to its calculated mass for the formula C₁₈H₁₈FN₃O (calcd. 311.1434). mdpi.com

Table 4: Mass Spectrometry Data for this compound and Related Compounds Interactive table available in digital format.

| Compound | Molecular Formula | Calculated Mass ( g/mol ) | Observed Ion (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₇H₄FNOS | 169.18 | Not Reported | pharmaffiliates.com |

| 6-Fluoro-1,3-benzothiazole-2-thiol | C₇H₄FNS₂ | 185.24 | 187 [M+2]⁺ | ucl.ac.be |

| 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole | C₁₈H₁₈FN₃O | 311.33 | 311.1423 [M]⁺ (HRMS) | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The benzoxazole ring system constitutes the primary chromophore responsible for this absorption.

While specific experimental absorption maxima (λmax) for this compound are not extensively reported in peer-reviewed literature, the characterization of related fluorobenzothiazole and benzoxazole derivatives routinely includes UV-Vis analysis. core.ac.uk The electronic spectrum is expected to be characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic benzene ring and the oxazole heterocycle. The presence of the thiol group and the fluorine atom as substituents can influence the position and intensity of these absorption bands.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Benzene Ring / C=N | ~200-280 nm |

| π → π* | Fused Aromatic System | ~250-320 nm |

| n → π* | C=O (keto tautomer), C=S (thione tautomer) | >300 nm (Typically lower intensity) |

Note: This table is illustrative, based on the general principles of UV-Vis spectroscopy for heterocyclic aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's connectivity and its three-dimensional arrangement in the solid state. Although a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases, the structures of numerous closely related benzoxazole and benzothiazole (B30560) derivatives have been determined, providing a clear blueprint for its expected solid-state characteristics. semanticscholar.orgcrystallography.net

For instance, the molecular structure of 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione, a complex derivative, was determined by single-crystal X-ray diffraction. nih.gov The analysis of such structures is typically performed using SHELX programs for refinement.

Key structural features anticipated for this compound, based on its analogues, include:

Tautomerism: The molecule can exist in thione and thiol tautomeric forms. X-ray diffraction studies on similar triazole-thione hybrids have shown the thione form to be more stable in the solid state. beilstein-journals.org

Planarity: The fused benzoxazole ring system is expected to be largely planar.

Intermolecular Interactions: The crystal packing is likely stabilized by a network of intermolecular hydrogen bonds, such as N–H···S or O–H···N interactions, depending on the dominant tautomer. semanticscholar.org C–H···F interactions and π-π stacking between the aromatic rings are also common stabilizing forces observed in related fluorinated heterocyclic structures.

Table 2: Representative Crystallographic Data for a Related Fluorinated Benzothiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.78 |

| b (Å) | 11.15 |

| c (Å) | 12.45 |

| α (°) | 69.80 |

| β (°) | 88.45 |

| γ (°) | 75.60 |

| Volume (ų) | 1235 |

| Z | 2 |

Source: Based on data for 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione. nih.gov

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample, providing experimental validation of its empirical formula. For newly synthesized batches of this compound, the experimentally determined percentages are compared against the calculated theoretical values derived from its molecular formula, C₇H₄FNOS.

In numerous research articles describing the synthesis of related benzoxazole and benzothiazole derivatives, the results of elemental analysis are reported to be in close agreement with the calculated values, typically within a margin of ±0.4%. nih.govbeilstein-journals.orgmdpi.com

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 49.72% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.38% |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.23% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.46% |

| Sulfur | S | 32.06 | 1 | 32.06 | 18.94% |

| Total | 169.173 | 100.00% |

Calculated based on a molecular weight of 169.17 g/mol .

The purity of the compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Commercial batches and research samples of this compound are often reported with purities of 95% to 98% or higher.

Computational and Theoretical Chemistry Studies of 6 Fluoro 1,3 Benzoxazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are invaluable for predicting molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties. For benzoxazole (B165842) derivatives, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to predict key structural parameters.

To illustrate the type of data obtained from DFT calculations, the following table presents theoretical geometric parameters for a related benzoxazole derivative.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=N | ~1.38 Å |

| C-S | ~1.77 Å | |

| C-O | ~1.37 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O-C-N | ~110° |

| C-N-C | ~105° | |

| C-C-F | ~119° | |

| Note: These are representative values for a substituted benzoxazole core and are not the experimentally determined values for 6-Fluoro-1,3-benzoxazole-2-thiol. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.

For benzoxazole derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is also located on the heterocyclic ring. The presence of a fluorine atom, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. This effect can influence the molecule's reactivity and its interaction with biological targets. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

The table below shows representative HOMO-LUMO data for some benzoxazole derivatives as calculated by DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenylbenzoxazole (B188899) | -6.2 | -1.5 | 4.7 |

| 2-(4-Chlorophenyl)benzoxazole | -6.4 | -1.8 | 4.6 |

| 5-Nitro-2-phenylbenzoxazole | -7.1 | -2.8 | 4.3 |

| Note: These values are illustrative and taken from studies on different benzoxazole derivatives, not this compound. |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

The following table provides hypothetical reactivity descriptor values based on typical data for substituted benzoxazoles.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | ~2.3 |

| Chemical Softness (S) | ~0.43 |

| Electronegativity (χ) | ~4.0 |

| Electrophilicity Index (ω) | ~3.48 |

| Note: These are representative values and not specific to this compound. |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

This compound can exist in two tautomeric forms: the thione form (6-fluoro-1,3-benzoxazole-2(3H)-thione) and the thiol form (this compound). Computational studies on related 2-mercaptobenzoxazoles have shown that the thione tautomer is generally more stable.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers. For a molecule like this compound, the primary conformational flexibility would arise from the rotation around the C-S bond in the thiol form. However, given the likely predominance of the more rigid thione tautomer, the conformational landscape is expected to be relatively simple.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies have been published for this compound, this technique is widely applied to understand the behavior of similar drug-like molecules in solution and their interactions with biological macromolecules, such as proteins or DNA.

An MD simulation of this compound could provide valuable insights into:

Its solvation properties in different solvents.

The stability of its various tautomers and conformers in a dynamic environment.

The specific interactions (e.g., hydrogen bonding, hydrophobic interactions) it forms with the active site of a target protein, which is crucial for rational drug design.

Such simulations would complement the static picture provided by quantum chemical calculations and offer a more complete understanding of the molecule's behavior at a molecular level.

In Silico Approaches to Biological Interactions

In silico studies, including molecular docking and the prediction of binding affinities, play a pivotal role in modern drug discovery. For this compound and its derivatives, these computational tools have been instrumental in identifying potential protein targets and elucidating the molecular basis of their biological activities.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. For derivatives of this compound, docking studies have been employed to explore their binding to various protein targets implicated in a range of diseases.

For instance, derivatives of the closely related benzoxazole and benzothiazole (B30560) scaffolds have been docked into the active sites of several enzymes to predict their inhibitory potential. These studies help in understanding the structural basis for the observed biological activities and guide the design of more potent and selective inhibitors. The primary aim is to understand the binding pose of these molecules, which provides insights into their inhibitory potency by revealing intermolecular interactions with the target protein. nih.gov

| Protein Target Class | Specific Examples | Therapeutic Area |

| Kinases | VEGFR-2, BRAF Kinase | Anticancer |

| Enzymes | DprE1, Cyclooxygenase (COX-1/COX-2), Acetylcholinesterase (AChE) | Anti-tuberculosis, Anti-inflammatory, Neurodegenerative diseases |

| Other Proteins | Beta-tubulin, Sec14p | Anthelmintic, Antifungal |

This table presents examples of protein target classes that have been the subject of molecular docking studies with benzoxazole and benzothiazole derivatives, which are structurally related to this compound.

Prediction of Binding Affinity and Interaction Modes

Beyond simply predicting the binding pose, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. These simulations also reveal the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in studies with related benzoxazole derivatives, the thiol group is often predicted to form key hydrogen bonds or even covalent interactions with amino acid residues like cysteine within the protein's active site. The fluorine atom at the 6-position can enhance lipophilicity, potentially improving membrane penetration, and can also participate in favorable interactions with the protein target. The mechanism of action for this compound is thought to involve its interaction with biological targets through hydrogen bonding and π-π stacking interactions.

| Compound/Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score) | Key Predicted Interactions |

| Benzoxazole-based hydrazone derivative | Acetylcholinesterase | - | Hydrogen bonding, hydrophobic interactions |

| Benzothiazole sulfonate derivative | Tyrosinase | -7.8 kcal/mol | - |

| Benzothiazole sulfonate derivative | Pancreatic lipase | -10.7 kcal/mol | - |

| Benzothiazole sulfonate derivative | α-amylase | -9.4 kcal/mol | - |

| 1,2,4-triazole derivative | COX-1 | -6.672 to -7.843 kcal/mol | Hydrophobic interactions with the aliphatic chain |

This table summarizes predicted binding affinities and key interaction modes from molecular docking studies of various benzoxazole and benzothiazole derivatives with different protein targets.

Ligand Efficiency and Druglikeness Assessments (Excluding ADME details)

Ligand efficiency (LE) is a metric used to optimize the "hit-to-lead" process in drug discovery. It relates the potency of a ligand to its size (number of heavy atoms). A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency with a more efficient use of its atoms.

Druglikeness assessments, often based on rules like Lipinski's Rule of Five, evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. These rules consider parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While these are not definitive predictors of a compound's success, they are valuable for filtering large compound libraries and prioritizing candidates for further development. For instance, in a study of benzoxazole-based hydrazone derivatives, the most promising antiglioma agent was found to violate only one parameter of Lipinski's rule of five, suggesting it has a reasonable potential for oral bioavailability. jrespharm.com

| Parameter | Description | General "Rule of Thumb" for Druglikeness (Lipinski's Rule of Five) |

| Molecular Weight (MW) | The mass of one mole of the compound. | ≤ 500 Da |

| Lipophilicity (logP) | A measure of a compound's oil/water partition coefficient. | ≤ 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 |

This table outlines the key parameters of Lipinski's Rule of Five, a widely used guideline for assessing the druglikeness of a compound.

Prediction of Spectroscopic Properties

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable information about a molecule's vibrational (infrared and Raman) and electronic (UV-Visible) spectra, as well as its nuclear magnetic resonance (NMR) chemical shifts.

By comparing the theoretically predicted spectra with experimentally obtained data, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its electronic structure and bonding. For example, DFT calculations have been used to compute the vibrational frequencies of related benzoxazole derivatives, and the results have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net These studies also allow for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

| Spectroscopic Technique | Predicted Property | Computational Method | Application |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT | Structural confirmation, identification of functional groups |

| Raman Spectroscopy | Vibrational frequencies and intensities | DFT | Structural confirmation, complementary to IR |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | Time-Dependent DFT (TD-DFT) | Understanding electronic structure and optical properties |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) | DFT (GIAO method) | Structural elucidation |

This table provides an overview of how computational methods are used to predict various spectroscopic properties of molecules like this compound.

Investigation of Biological Activity and Molecular Mechanisms

Mechanistic Studies of Antimicrobial Action

Derivatives of the benzoxazole (B165842) core have demonstrated a wide spectrum of antimicrobial capabilities. The presence and position of substituents on the benzoxazole ring, such as fluorine, play a crucial role in enhancing this activity. researchgate.netresearchgate.net

Antibacterial Activity and Selectivity Profiles

Benzoxazole derivatives have been identified as possessing notable antibacterial properties. Studies indicate that these compounds are active against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net However, some research suggests a degree of selectivity, with certain derivatives showing more pronounced activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus. mdpi.commbimph.com The introduction of a fluorine atom into the benzoxazole structure is often associated with an enhancement of these antibacterial effects. researchgate.net The antibacterial potential of this class of compounds has been evaluated against various pathogenic strains, as summarized in the table below.

| Bacterial Strain | Observed Activity of Benzoxazole Derivatives | Reference |

|---|---|---|

| Bacillus subtilis (Gram-positive) | Effective inhibition noted | nih.gov |

| Staphylococcus aureus (Gram-positive) | Significant activity reported | mbimph.com |

| Escherichia coli (Gram-negative) | Activity demonstrated | nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Inhibitory effects observed | nih.govmbimph.com |

| Klebsiella pneumoniae (Gram-negative) | Activity reported | nih.gov |

| Salmonella typhi (Gram-negative) | Activity demonstrated | nih.gov |

Antifungal Activity and Target Modulation

In addition to their antibacterial action, benzoxazole compounds, including those with a thiol group, exhibit significant antifungal properties. nih.gov Research has confirmed their efficacy against a variety of fungal pathogens, including clinically relevant yeasts and molds. Derivatives have shown potent activity against Candida albicans and Aspergillus niger. nih.govmbimph.com Some studies have explored the mechanism of antifungal action, suggesting that these compounds may exert their effects by disrupting the fungal cell membrane. nih.gov The fungicidal activity of this chemical family has been documented against several species.

| Fungal Strain | Observed Activity of Benzoxazole Derivatives | Reference |

|---|---|---|

| Candida albicans | Potent inhibitory activity reported | nih.govmbimph.com |

| Aspergillus niger | Effective inhibition observed | nih.govmbimph.com |

| Fusarium solani | Significant inhibition noted | nih.gov |

| Botrytis cinerea | Inhibitory activity demonstrated | nih.gov |

| Phomopsis sp. | Good inhibitory activity observed | nih.gov |

Proposed Mechanisms of Action (e.g., Hydrogen Bonding, π-π Stacking, Covalent Bond Formation with Cysteine Residues)

While the precise antimicrobial mechanisms of 6-Fluoro-1,3-benzoxazole-2-thiol are not fully elucidated, its chemical structure allows for several potential modes of interaction with microbial targets. The aromatic benzoxazole ring system is capable of engaging in non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.orgrsc.org These interactions are crucial for the binding of small molecules to the active sites of enzymes and proteins, potentially leading to the inhibition of essential microbial processes. researchgate.net

The heteroatoms within the ring (nitrogen and oxygen) can act as hydrogen bond acceptors, while the N-H group can act as a donor. nih.gov Furthermore, the planar aromatic structure facilitates π-π stacking interactions with aromatic residues in microbial proteins. nih.gov A significant feature of this molecule is the thiol (-SH) group. Thiol moieties are known to be reactive and can form covalent disulfide bonds with the cysteine residues present in microbial enzymes. This irreversible binding can lead to the inactivation of key proteins involved in microbial survival, representing a plausible mechanism of its antimicrobial action.

Exploration of Antineoplastic Mechanisms

The benzoxazole scaffold is a key component in a variety of compounds investigated for their anticancer potential. mdpi.com Fluorinated derivatives, in particular, have been noted for their potent cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov

Cytotoxicity Profiles in Cellular Models

Derivatives of this compound have been evaluated for their antiproliferative effects across a panel of human tumor cell lines. These compounds have demonstrated a broad spectrum of activity, inducing cell death in cancers of diverse origins. africaresearchconnects.com Studies have shown that fluorinated 2-phenylbenzoxazole (B188899) derivatives exhibit significant cytotoxic activity against breast and prostate cancer cells. mdpi.com The cytotoxic profile of related benzoxazole compounds has been documented in multiple cancer models.

| Cancer Cell Line | Cell Line Origin | Observed Cytotoxic Activity of Benzoxazole Derivatives | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Potent growth inhibitory and cytotoxic effects noted | mdpi.comnih.gov |

| HepG2 | Hepatocellular Carcinoma | Significant antiproliferative activity observed | tandfonline.comtandfonline.com |

| A549 | Lung Carcinoma | Apoptosis induction and cytotoxic effects reported | researchgate.net |

| PC-3 | Prostate Adenocarcinoma | Growth inhibition observed | mdpi.com |

| HCT-116 | Colorectal Carcinoma | Antiproliferative activity demonstrated | mdpi.com |

| A-427 | Ovarian Cancer | Remarkable cytotoxicity noted | nih.gov |

Induction of Apoptosis and Related Biochemical Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential Disruption)

A primary mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netesisresearch.org Flow cytometry analysis has shown that treatment with these compounds leads to a significant increase in the population of apoptotic cells. tandfonline.comtandfonline.com